molecular formula C12H14FN3S B460446 2-fluorobenzyl N'-cyano-N-isopropylimidothiocarbamate CAS No. 445385-76-2

2-fluorobenzyl N'-cyano-N-isopropylimidothiocarbamate

Cat. No.: B460446
CAS No.: 445385-76-2
M. Wt: 251.33g/mol
InChI Key: MOYBYRXTCUFOLD-UHFFFAOYSA-N
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Description

2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate is a chemical compound with the molecular formula C12H14FN3S and a molecular weight of 251.32 This compound is known for its unique structure, which includes a fluorobenzyl group, a cyano group, and an isopropylimidothiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate typically involves the reaction of 2-fluorobenzylamine with isopropyl isothiocyanate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which subsequently reacts with cyanogen bromide to yield the final product . The reaction conditions often include solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

445385-76-2

Molecular Formula

C12H14FN3S

Molecular Weight

251.33g/mol

IUPAC Name

(2-fluorophenyl)methyl N-cyano-N'-propan-2-ylcarbamimidothioate

InChI

InChI=1S/C12H14FN3S/c1-9(2)16-12(15-8-14)17-7-10-5-3-4-6-11(10)13/h3-6,9H,7H2,1-2H3,(H,15,16)

InChI Key

MOYBYRXTCUFOLD-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N=C(NC#N)SCC1=CC=CC=C1F

SMILES

CC(C)N=C(NC#N)SCC1=CC=CC=C1F

Canonical SMILES

CC(C)N=C(NC#N)SCC1=CC=CC=C1F

Origin of Product

United States

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